Cas no 39765-50-9 ((3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol)

(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol structure
39765-50-9 structure
Nome del prodotto:(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol
Numero CAS:39765-50-9
MF:C30H50O2
MW:442.716809749603
CID:2063316
PubChem ID:15756408

(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol Proprietà chimiche e fisiche

Nomi e identificatori

    • Bryonolol
    • (3beta,20alpha)-13-Methyl-26-norolean-8-ene-3,29-diol
    • (3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5
    • CHEMBL484238
    • 39765-50-9
    • (3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol
    • FS-7057
    • AKOS040761434
    • (3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol
    • (3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol
    • Inchi: 1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1
    • Chiave InChI: ZTFHGNGMNAIRAI-QWNCWLTKSA-N
    • Sorrisi: C1C[C@@]2(C3CC[C@@]4(C)[C@]5([H])C[C@@](CO)(C)CC[C@]5(C)CC[C@]4(C)C=3CC[C@@]2([H])C([C@H]1O)(C)C)C

Proprietà calcolate

  • Massa esatta: 442.381080833g/mol
  • Massa monoisotopica: 442.381080833g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 1
  • Complessità: 827
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.5
  • XLogP3: 8.614

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (7.5E-5 g/L) (25 ºC),

(3S,4aR,6bS,8aS,11R,12aR,12bS,14bS)-11-(Hydroxymethyl)-4,4,6b,8a,11,12b,14b-heptamethyl-1,2,3,4,4a,5,6,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14b-icosahydro-3-picenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN3544-1 mL * 10 mM (in DMSO)
Bryonolol
39765-50-9 98%
1 mL * 10 mM (in DMSO)
¥ 3900 2023-09-15
TargetMol Chemicals
TN3544-5mg
Bryonolol
39765-50-9
5mg
¥ 3800 2024-07-20
TargetMol Chemicals
TN3544-5 mg
Bryonolol
39765-50-9 98%
5mg
¥ 3,800 2023-07-11
TargetMol Chemicals
TN3544-1 ml * 10 mm
Bryonolol
39765-50-9
1 ml * 10 mm
¥ 3900 2024-07-20
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd